molecular formula C13H11FN2O B2741426 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine CAS No. 1485012-11-0

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine

Cat. No.: B2741426
CAS No.: 1485012-11-0
M. Wt: 230.242
InChI Key: FVPKDUHXJSBABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

Similar compounds such as 2-fluorobenzoyl chloride are used as building blocks in the synthesis of various bioactive molecules . Therefore, the specific targets can vary depending on the final structure of these molecules.

Mode of Action

It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that fluorinated drugs can be metabolized by microorganisms, impacting various biochemical pathways . The exact pathways affected would depend on the specific targets and mode of action of the compound.

Pharmacokinetics

Similar compounds such as β-d-2′,3′-didehydro-2′,3′-dideoxy-5-fluorocytidine (d-d4fc) have been studied in rhesus monkeys, and their pharmacokinetic parameters were determined with a two-compartment model after the administration of a single dose . This might provide some insights into the ADME properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine typically involves the reaction of 2-fluorobenzoyl chloride with 2-amino-4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, the compound is being investigated for its potential use in the treatment of various diseases. Its ability to modulate biological pathways could make it useful in the development of new drugs for conditions such as cancer and neurological disorders .

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-methylpyridine
  • 2-Fluorobenzoyl chloride
  • 2-Amino-4-methylpyridine

Uniqueness

What sets 3-(2-Fluorobenzoyl)-4-methylpyridin-2-amine apart from similar compounds is its unique combination of functional groups. The presence of both an amino group and a fluorophenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

(2-amino-4-methylpyridin-3-yl)-(2-fluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c1-8-6-7-16-13(15)11(8)12(17)9-4-2-3-5-10(9)14/h2-7H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKDUHXJSBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)N)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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